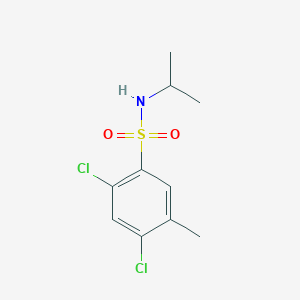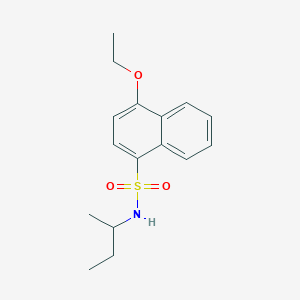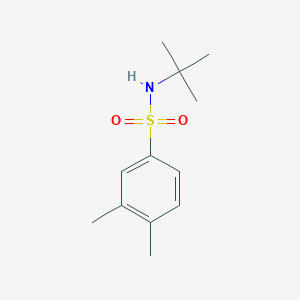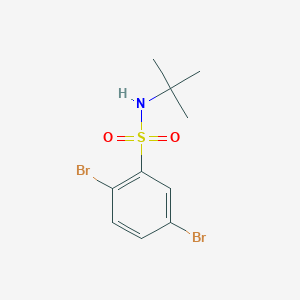
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been widely used in scientific research. DCMPS has a unique chemical structure that makes it a valuable tool in the study of various biological processes.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide involves its ability to selectively block ion channels. 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide binds to the ion channel and prevents the flow of ions through the channel. This results in a decrease in the activity of the ion channel, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide depend on the ion channel that it is blocking. For example, blocking the TRPM7 ion channel can result in decreased cell proliferation and differentiation. Blocking the NMDA receptor can result in impaired synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide in lab experiments is its selectivity for specific ion channels. This allows researchers to study the effects of blocking specific ion channels without affecting other channels. However, one limitation of using 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide is that it can be difficult to obtain high purity 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide in scientific research. One direction is the development of more selective 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide analogs that can be used to study specific ion channels. Another direction is the use of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide in the development of new drugs that target ion channels for the treatment of various diseases. Additionally, 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide can be used in the study of other biological processes that are mediated by ion channels.
Synthesemethoden
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with isopropylamine and methylamine in the presence of a base. The resulting product is then purified using column chromatography. This method yields high purity 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide that is suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide has been used in a variety of scientific research applications. One of the most common uses of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide is in the study of ion channels. 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide has been shown to selectively block the TRPM7 ion channel, which is involved in a variety of biological processes, including cell proliferation and differentiation. 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide has also been used in the study of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Eigenschaften
Produktname |
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C10H13Cl2NO2S |
Molekulargewicht |
282.19 g/mol |
IUPAC-Name |
2,4-dichloro-5-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-6(2)13-16(14,15)10-4-7(3)8(11)5-9(10)12/h4-6,13H,1-3H3 |
InChI-Schlüssel |
GTWSJHDCYVATDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC(C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)







